molecular formula C17H19NO4 B1301875 3-(4-Nitrophenyl)adamantane-1-carboxylic acid CAS No. 7123-76-4

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

Cat. No. B1301875
CAS RN: 7123-76-4
M. Wt: 301.34 g/mol
InChI Key: JGYFFTQRRDPOIR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 . It is a versatile building block compound that has been used in various applications .


Molecular Structure Analysis

The InChI code for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid is 1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)adamantane-1-carboxylic acid has a density of 1.387±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 197 °C, a boiling point of 481.4°C at 760 mmHg, a flashing point of 198.4°C, and a vapor pressure of 4.44E-10mmHg at 25°C . Its refractive index is 1.648 .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The study of adamantane derivatives, including those with nitrophenyl substituents, provides insights into their molecular and crystal structures. For instance, Saeed, Flörke, and Erben (2014) synthesized and characterized novel adamantane thioureas to assess the role of nitrogen substitution on their structural properties. Their findings highlighted how different substituents affect the conformation and vibrational properties of the molecules, essential for understanding their chemical behavior and potential applications in material science (Saeed, Flörke, & Erben, 2014).

Oxidation Studies and Synthesis Applications

Adamantane derivatives serve as crucial intermediates in chemical synthesis. Research by Khusnutdinov and Oshnyakova (2015) explored the oxidation of adamantane using pentafluoroperoxybenzoic acid in the presence of RuCl3 · 3H2O, leading to the synthesis of important adamantane alcohol. Such studies are vital for developing new synthesis pathways for adamantane-based compounds with various applications, including pharmaceuticals and materials science (Khusnutdinov & Oshnyakova, 2015).

Drug Design and Medicinal Chemistry

The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, reveal their potential in drug design and medicinal chemistry. Wei, Kaiqi, Yang, and Ruibin (2019) synthesized and characterized a new adamantane-based compound, illustrating its significance as a building block in developing drugs for treating neurological diseases, antiviral agents, and type-2 diabetes medications. Such research underscores the importance of adamantane derivatives in creating novel therapeutic agents (Wei, Kaiqi, Yang, & Ruibin, 2019).

Safety And Hazards

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is a chemical that requires attention to safe operation. It is recommended to avoid contact with the skin, eyes, and mucous membranes of the compound. A well-ventilated environment should be maintained during use or storage .

properties

IUPAC Name

3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYFFTQRRDPOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372046
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

CAS RN

7123-76-4
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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